AR-L 100 BS
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Overview
Description
AR-L 100 BS is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxy, methylsulfinyl, and ethoxy groups attached to a phenyl ring, which is further connected to an imidazo(4,5-b)pyridine core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of AR-L 100 BS involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or POCl3. The resulting methylsulfanyl derivatives are then oxidized using m-chloroperbenzoic acid or peracetic acid to yield the target compound .
Chemical Reactions Analysis
AR-L 100 BS undergoes various chemical reactions, including:
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the imidazo(4,5-b)pyridine core, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of AR-L 100 BS involves its interaction with specific molecular targets and pathways. The compound’s cardiotonic activity is believed to be mediated through its interaction with cardiac ion channels, leading to increased cardiac contractility. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in cardiac function .
Comparison with Similar Compounds
AR-L 100 BS can be compared with other similar compounds, such as:
Sulmazole: A cardiotonic drug with a similar imidazo(4,5-b)pyridine core.
Isomazole: Another cardiotonic drug with a similar structure but different functional groups.
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of the target compound.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
77303-18-5 |
---|---|
Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[4-methoxy-2-(2-methylsulfinylethoxy)phenyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H17N3O3S/c1-21-11-5-6-12(14(10-11)22-8-9-23(2)20)15-18-13-4-3-7-17-16(13)19-15/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) |
InChI Key |
PKNOXLRZOZVZIP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OCCS(=O)C |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OCCS(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-methoxy-2-((2-methylsulfinyl)ethoxy)phenyl)-3H-imidazo(4,5-b)pyridine AR L100 AR-L 100 BS AR-L-100 BS AR-L100 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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